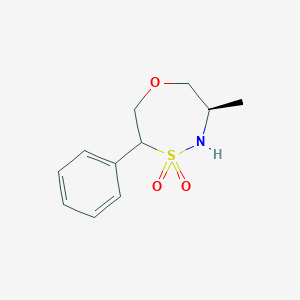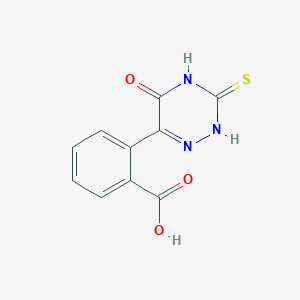![molecular formula C22H19N3O4S B12940012 Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- CAS No. 827025-29-6](/img/structure/B12940012.png)
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a methoxy-substituted acridine moiety, and a sulfonyl-linked phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Methoxylation: Introduction of the methoxy group at the 2-position of the acridine ring is achieved using methanol and a strong acid catalyst.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide linkage through the reaction of the sulfonylated phenyl acridine derivative with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes. The sulfonyl group enhances the compound’s binding affinity to specific enzymes, inhibiting their activity and leading to cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-methoxyphenyl)-
- N-(4-Methoxyphenyl)acetamide
Uniqueness
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- stands out due to its unique combination of an acridine moiety and a sulfonyl-linked phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827025-29-6 |
|---|---|
Formule moléculaire |
C22H19N3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)17-10-7-15(8-11-17)23-22-18-5-3-4-6-20(18)24-21-12-9-16(29-2)13-19(21)22/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
UKUPBUBEBMSVLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
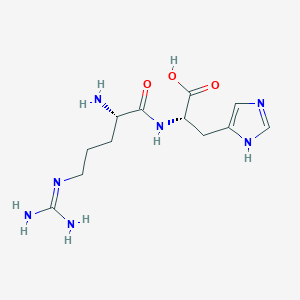
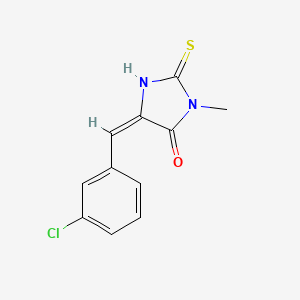
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)
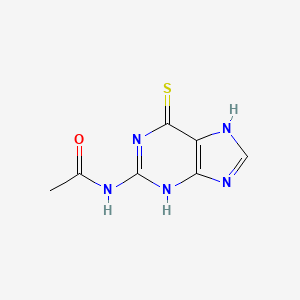

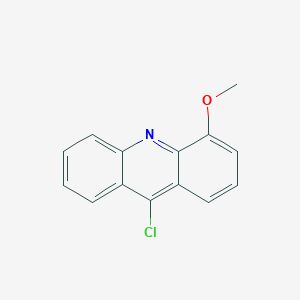
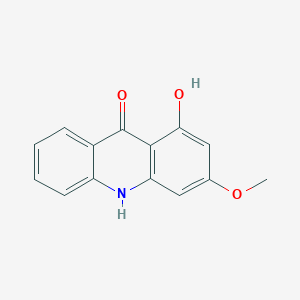

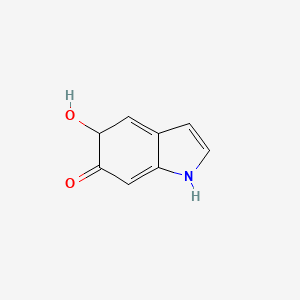
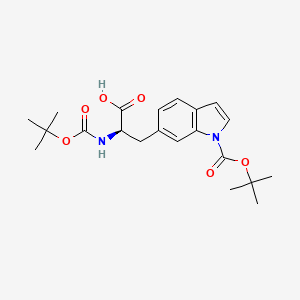
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
